molecular formula C20H21N3OS2 B2682716 (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 886161-37-1

(Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2682716
CAS RN: 886161-37-1
M. Wt: 383.53
InChI Key: ZKLBLHRFSBYJDY-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H21N3OS2 and its molecular weight is 383.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The quinoline moiety in the compound is found in a variety of biologically active compounds that exhibit antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Anticancer Activity

Quinoline-based compounds have been shown to exhibit anticancer activity . Therefore, this compound could potentially be explored for its anticancer properties.

Anti-inflammatory Activity

Compounds containing the quinoline moiety have been found to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Anti-HIV Activity

Quinoline-based compounds have been shown to exhibit anti-HIV activity . This suggests that the compound could potentially be used in the development of new anti-HIV drugs.

Antidepressant Activity

The compound was designed based on the fact that Quipazine [2-(1-piperzinyl)quinoline] produces a weak inhibition of monoamine oxidase in both in-vitro and in-vivo studies . This suggests that the compound could potentially be used in the treatment of depression.

Antidiabetic Activity

Quinoline-based compounds have been shown to exhibit antidiabetic activity . This suggests that the compound could potentially be used in the treatment of diabetes.

Anti-epileptic Activity

Compounds containing the quinoline moiety have been found to possess anti-epileptic properties . This suggests that the compound could potentially be used in the treatment of epilepsy.

Inhibitors of Cholinesterases

The compound has been synthesized as a potent inhibitor of cholinesterases . This suggests that the compound could potentially be used in the treatment of Alzheimer’s disease, which is characterized by a deficiency in acetylcholine, a neurotransmitter that cholinesterases break down.

Mechanism of Action

Target of Action

The primary targets of the compound (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one are cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

(Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one acts as a potent inhibitor of AChE and BChE . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . This results in enhanced cholinergic transmission, which can have various effects depending on the specific neural pathways involved .

Biochemical Pathways

The action of (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one on cholinesterases affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory. By increasing the availability of acetylcholine, the compound can enhance the activity of this pathway .

Result of Action

The inhibition of AChE and BChE by (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one leads to an increase in acetylcholine levels . This can result in enhanced neural transmission, which may have potential therapeutic effects in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and specific characteristics of the target enzymes . .

properties

IUPAC Name

(5Z)-3-ethyl-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-2-23-19(24)17(26-20(23)25)13-15-12-14-8-4-5-9-16(14)21-18(15)22-10-6-3-7-11-22/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLBLHRFSBYJDY-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCCCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCCCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

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